3-Phenyl-2-(1-pyrrolidinyl)quinoline
Overview
Description
3-Phenyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a phenyl group at the 3-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Transition-Metal-Free Synthesis
- One-pot reaction of 3-(1-pyrrolidinyl)crotonates with nitrobenzenes.
- Conditions: In the presence of pivaloyl chloride and triethylamine, the carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes to form σH-adducts, which are then converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides depending on the nitrobenzene structure .
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Ring Construction from Cyclic or Acyclic Precursors
Industrial Production Methods
Industrial production methods for 3-Phenyl-2-(1-pyrrolidinyl)quinoline are not extensively documented in the literature. the transition-metal-free synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
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Substitution
- Substitution reactions involving the quinoline ring, such as halogenation or alkylation, are common. For example, the replacement of halogen atoms with pyrrolidinyl groups using transition-metal-catalyzed methods .
Common Reagents and Conditions
Oxidizing Agents: Peracids for oxidation reactions.
Catalysts: Transition-metal catalysts for substitution reactions.
Solvents: Common organic solvents like dichloromethane or ethanol.
Major Products
Quinoline 1-Oxides: Formed from oxidation reactions.
Substituted Quinolines: Formed from substitution reactions, such as 3-(1-pyrrolidinyl)quinoline.
Scientific Research Applications
3-Phenyl-2-(1-pyrrolidinyl)quinoline has several applications in scientific research:
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Medicinal Chemistry
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Biological Studies
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Industrial Chemistry
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(1-pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways:
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Molecular Targets
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Pathways Involved
Comparison with Similar Compounds
Similar Compounds
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Pyrrolidine Derivatives
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Quinoline Derivatives
Uniqueness
Its combination of a phenyl group and a pyrrolidinyl group on the quinoline core distinguishes it from other quinoline and pyrrolidine derivatives .
Properties
IUPAC Name |
3-phenyl-2-pyrrolidin-1-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-8-15(9-3-1)17-14-16-10-4-5-11-18(16)20-19(17)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGQOOWZKLJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281274 | |
Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-76-0 | |
Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339102-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 3-phenyl-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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